Rhodanine, 3-phenethyl-

Descripción general

Descripción

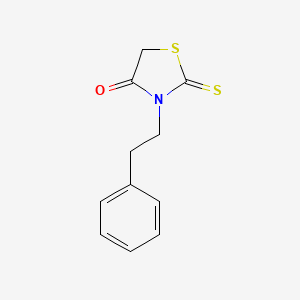

Rhodanine, 3-phenethyl- is a derivative of rhodanine, a five-membered heterocyclic compound containing a thiazole nucleus with a thioxo group on the second carbon and a carbonyl group on the fourth carbon. Rhodanine derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties .

Mecanismo De Acción

Target of Action

Rhodanine, 3-phenethyl-, also known as 3-Phenethylrhodanine, is a derivative of rhodanine, a five-membered heterocyclic compound . Rhodanine derivatives have been associated with numerous biological activities, including the inhibition of various targets such as kinases . These compounds have been reported to inhibit kinase’s cellular function, which can initiate and amplify cancer progression .

Mode of Action

The mode of action of 3-Phenethylrhodanine involves its interaction with its targets, primarily kinases . The compound is electrophilic and potentially reactive due to the exocyclic double bond conjugated to the carbonyl group at position 4 of the rhodanine ring . This allows for possible Michael addition of the nucleophilic protein residues to the exocyclic double bond .

Biochemical Pathways

The biochemical pathways affected by 3-Phenethylrhodanine are primarily related to kinase signaling . By inhibiting kinase activity, these compounds can alter cell signaling pathways, potentially slowing or stopping the progression of diseases like cancer .

Pharmacokinetics

It’s worth noting that the biological activity of compounds possessing a rhodanine moiety should be considered very critically despite the convincing data obtained in biological assays .

Result of Action

The result of 3-Phenethylrhodanine’s action is the inhibition of kinase activity, which can lead to alterations in cell signaling . This can potentially slow or stop the progression of diseases like cancer . .

Análisis Bioquímico

Biochemical Properties

Rhodanine, 3-phenethyl- plays a significant role in biochemical reactions, particularly as an inhibitor of various enzymes. It has been shown to interact with human carbonic anhydrase isoforms, including hCA I, hCA II, hCA IX, and hCA XII . The interaction involves the binding of the rhodanine moiety to the zinc ion in the active site of the enzyme, leading to inhibition of its activity. This inhibition is crucial for its potential use in treating diseases such as glaucoma, epilepsy, and certain cancers.

Cellular Effects

Rhodanine, 3-phenethyl- affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, Rhodanine, 3-phenethyl- can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it can inhibit cell proliferation by interfering with key signaling pathways such as the PI3K/Akt pathway, which is often dysregulated in cancer cells.

Molecular Mechanism

The molecular mechanism of Rhodanine, 3-phenethyl- involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of enzymes, such as carbonic anhydrase, through its rhodanine moiety, leading to inhibition of enzyme activity . This binding is facilitated by the presence of a zinc ion in the enzyme’s active site. Additionally, Rhodanine, 3-phenethyl- can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as apoptosis and cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Rhodanine, 3-phenethyl- have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that Rhodanine, 3-phenethyl- can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These effects are crucial for understanding its potential therapeutic applications and optimizing its use in clinical settings.

Dosage Effects in Animal Models

The effects of Rhodanine, 3-phenethyl- vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity . At higher doses, Rhodanine, 3-phenethyl- can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Rhodanine, 3-phenethyl- is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity . Additionally, Rhodanine, 3-phenethyl- can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle.

Transport and Distribution

Within cells and tissues, Rhodanine, 3-phenethyl- is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, Rhodanine, 3-phenethyl- can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.

Subcellular Localization

Rhodanine, 3-phenethyl- exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals . For instance, Rhodanine, 3-phenethyl- may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis in cancer cells. Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Rhodanine, 3-phenethyl- can be synthesized through various methods. One common approach involves the reaction of carbon disulfide with primary amines and acetylenic esters under neutral conditions. This green and efficient method yields rhodanine derivatives with high purity . Another method involves a tandem aldol condensation-thia-Michael addition process in an aqueous diethylamine medium, which is simple, economical, and environmentally friendly .

Industrial Production Methods

Industrial production of rhodanine derivatives often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, ultrasonic irradiation, and the use of solid catalysts like mesoporous materials and magnetic nanoparticles are commonly used to enhance reaction efficiency and yield .

Análisis De Reacciones Químicas

Types of Reactions

Rhodanine, 3-phenethyl- undergoes various chemical reactions, including:

Oxidation: Rhodanine derivatives can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert rhodanine derivatives into thiazolidinones.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the rhodanine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and alcohols are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidinones, and various substituted rhodanine derivatives .

Aplicaciones Científicas De Investigación

Rhodanine, 3-phenethyl- has a wide range of scientific research applications:

Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.

Medicine: Rhodanine derivatives have shown promise as anticancer agents, with some compounds demonstrating selective inhibition of cancer cell growth.

Industry: Rhodanine derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Comparación Con Compuestos Similares

Rhodanine, 3-phenethyl- can be compared with other similar compounds, such as:

Thiazolidinones: These compounds share a similar thiazole nucleus but differ in their substituents.

Benzothiazoles: While benzothiazoles also contain a thiazole ring, they lack the carbonyl and thioxo groups present in rhodanine derivatives.

Thiazoles: Thiazoles are simpler heterocyclic compounds that lack the additional functional groups found in rhodanine derivatives.

Actividad Biológica

Rhodanine, 3-phenethyl- (also known as 3-Phenethylrhodanine) is a derivative of rhodanine, characterized by its five-membered heterocyclic structure containing sulfur and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer treatment and enzyme inhibition. This article explores the biological activity of Rhodanine, 3-phenethyl-, focusing on its mechanisms of action, biochemical properties, and relevant research findings.

The primary mode of action for Rhodanine, 3-phenethyl- involves its interaction with various kinases. Through inhibition of these kinases, the compound affects several cellular signaling pathways, leading to alterations in gene expression and cellular metabolism. Notably, it has been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes.

Target Enzymes

Rhodanine, 3-phenethyl- specifically interacts with human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII), demonstrating significant enzyme inhibition. This interaction is critical in various physiological processes, including pH regulation and ion transport.

Rhodanine, 3-phenethyl- exhibits several biochemical properties that contribute to its biological activity:

- Enzyme Inhibition : The compound acts as an inhibitor of carbonic anhydrase, influencing metabolic pathways.

- Cellular Effects : It affects cell signaling pathways and gene expression, particularly in cancer cells where it can induce apoptosis.

- Stability : Under standard laboratory conditions, Rhodanine, 3-phenethyl- shows good stability; however, degradation can occur under extreme pH or temperature conditions.

Research Findings

Recent studies have highlighted the potential applications of Rhodanine, 3-phenethyl- in treating various diseases. Below are key findings from notable research:

Case Studies

- Cancer Treatment : Research indicates that Rhodanine, 3-phenethyl- has promising anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines through apoptosis induction.

- Enzyme Inhibition : A study reported that derivatives of rhodanine exhibited inhibitory activities against xanthine oxidase, a target for drugs used in treating hyperuricemia and gout. The synthesized compounds showed low micromolar inhibitory concentrations .

- Molecular Docking Studies : Molecular docking studies have elucidated the binding modes of Rhodanine derivatives at the active sites of target enzymes like xanthine oxidase, providing insights into their inhibitory mechanisms .

Dosage Effects

The biological activity of Rhodanine, 3-phenethyl- varies with dosage levels in animal models. At lower doses, it effectively inhibits enzyme activity without significant toxicity; however, higher doses may lead to adverse effects.

Transport and Distribution

Rhodanine, 3-phenethyl-'s cellular uptake occurs via passive diffusion or active transport mechanisms. Its distribution within tissues is influenced by interactions with transporters and binding proteins.

Summary Table of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Rhodanine | Basic structure without substituents | Antimicrobial and anticancer |

| 5-Benzylidene-rhodanine | Benzylidene group at position 5 | Stronger anticancer activity |

| 3-(S)-(1-phenylethyl)-rhodanine | Chiral center at position 3 | Enhanced cytotoxicity |

| Rhodanine, 3-phenethyl- | Phenethyl substituent | Significant anticancer activity |

Propiedades

IUPAC Name |

3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS2/c13-10-8-15-11(14)12(10)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNFNTKJZYOOPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60192137 | |

| Record name | Rhodanine, 3-phenethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3889-20-1 | |

| Record name | 3-Phenethyl-2-thioxothiazolidin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3889-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodanine, 3-phenethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003889201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodanine, 3-phenethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What analytical methods are used to determine the purity of 3-Phenethylrhodanine?

A: Two primary analytical methods have been explored for determining the purity of 3-Phenethylrhodanine as a drug substance: spectrophotometry and high-performance liquid chromatography (HPLC) [, ]. These methods provide complementary approaches to assess the quality and purity of the compound.

Q2: Why are both spectrophotometric and chromatographic methods being compared for 3-Phenethylrhodanine analysis?

A: The comparison between spectrophotometric and HPLC methods for 3-Phenethylrhodanine analysis is crucial for several reasons [, ]. Spectrophotometry offers simplicity and cost-effectiveness, while HPLC provides higher sensitivity and separation capability for potential impurities. This comparative approach aims to identify the most suitable method for routine quality control and assurance during drug development and manufacturing.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.